Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features a benzo[1,3]dioxole ring system linked to a morpholine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring.
Reduction: Reduction reactions can occur at the morpholine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent.
Biological Studies: The compound is used in studies involving cell cycle regulation and apoptosis.
Chemical Research: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. This can result in the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a benzo[1,3]dioxole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10,16H,1,4-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYWNYJKRSQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.